3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is fused with a pyrrolidinone moiety and a benzyl group. The intricate structure of this compound makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
Similar compounds have shown to have significant cytotoxic activities against various cell lines, suggesting good cellular absorption .
Result of Action
The compound, similar to other CDK2 inhibitors, likely results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This can lead to a decrease in tumor growth and potentially contribute to the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrrolidinone moiety.
Substitution: Nucleophilic substitution reactions can be performed to replace specific hydrogen atoms with other functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, enhancing the compound’s versatility.
Scientific Research Applications
3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one:
Pyrazolo[3,4-d]pyrimidine: Similar core structure but different substituents, leading to distinct properties and applications.
Imidazole-containing compounds: Share some structural features but differ in their chemical behavior and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
3-benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-14(21-8-4-5-9-21)11-22-12-18-16-15(17(22)25)19-20-23(16)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWVVBTTJSMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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